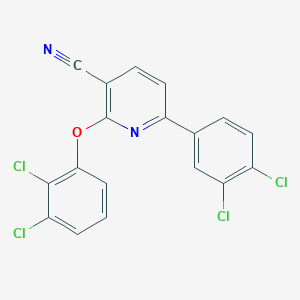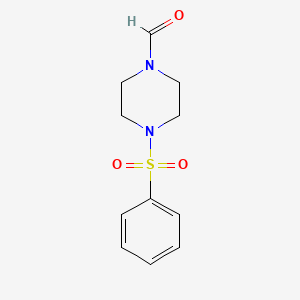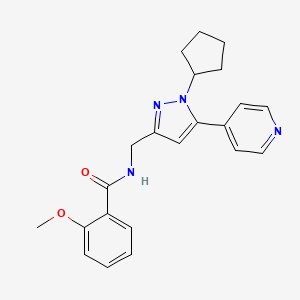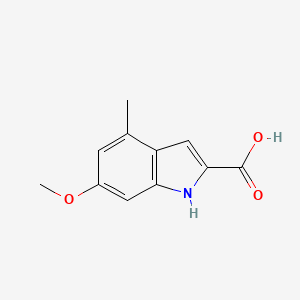
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as 2,6-DCPC, is an organic compound belonging to the family of pyridine-based nitriles. It is a colorless, crystalline compound with a molecular formula of C13H7Cl4N3O and a molecular weight of 372.97 g/mol. 2,6-DCPC is a synthetic compound that has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.
科学的研究の応用
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, are by-products of incomplete combustion processes and have been studied for their environmental impact, particularly in relation to Municipal Solid Waste Incineration (MSWI). These compounds are considered precursors to dioxins, which are highly toxic environmental pollutants. Studies suggest that chlorophenols can undergo various chemical transformations leading to the formation of dioxins under certain conditions, highlighting the importance of understanding these pathways to mitigate environmental pollution (Peng et al., 2016).
Mechanisms of Dioxin Formation
Research has delved into the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These persistent organic pollutants are generated in almost all thermal and combustion operations. Understanding these mechanisms is crucial for developing strategies to minimize their formation and environmental release. The consensus is that heterogeneous pathways play a significant role in the total yield of PCDD/Fs in combustion systems, with chlorination patterns of precursors influencing the final congener profiles of emissions (Altarawneh et al., 2009).
Wastewater Treatment and Pesticide Industry
The pesticide production industry generates wastewater containing toxic pollutants, including chlorophenols and their derivatives. Treatment processes, such as biological methods and activated carbon, have been explored for their efficacy in removing these contaminants. These studies underscore the significance of effective wastewater treatment technologies in preventing the release of hazardous chemicals into the environment (Goodwin et al., 2018).
Health Impact of Dioxins
Dioxins, including those related to chlorophenol degradation, pose significant health risks to humans and wildlife. They have been associated with a range of adverse health effects, including cancer, reproductive and developmental problems, and immune system disruption. Research reviews have critically assessed the health impacts of dioxins, supporting regulatory efforts to limit exposure and mitigate health risks (Mukerjee, 1998).
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-6-4-10(8-14(12)21)15-7-5-11(9-23)18(24-15)25-16-3-1-2-13(20)17(16)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHGFYSQJLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)
![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)


![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)